Lesquerolic acid
CAS No.: 4103-20-2
Cat. No.: VC0532816
Molecular Formula: C20H38O3
Molecular Weight: 326.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4103-20-2 |
|---|---|
| Molecular Formula | C20H38O3 |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | (Z,14R)-14-hydroxyicos-11-enoic acid |
| Standard InChI | InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11-/t19-/m1/s1 |
| Standard InChI Key | OONXYOAWMIVMCI-KWRJMZDGSA-N |
| Isomeric SMILES | CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)O)O |
| SMILES | CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |
| Canonical SMILES | CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Lesquerolic acid is classified as a C20 hydroxy fatty acid (HFA) characterized by a cis double bond at the 11th carbon and a hydroxyl group at the 14th position in the R-configuration . Its structural specificity, , confers unique physicochemical properties, including high viscosity (≈200 mPa·s at 40°C) and a melting point of 4–6°C . The hydroxyl group enhances hydrogen bonding, making it amenable to chemical modifications such as esterification and epoxidation, which are pivotal for industrial applications .
Table 1: Key Physicochemical Properties of Lesquerolic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 326.5 g/mol | PubChem |
| Melting Point | 4–6°C | NP-MRD |
| Viscosity (40°C) | ≈200 mPa·s | |
| Hydroxyl Value | 160–170 mg KOH/g |
Biosynthetic Pathway and Metabolic Regulation
Lesquerolic acid biosynthesis in Physaria fendleri involves a two-step enzymatic process: (1) hydroxylation of oleic acid () to densipolic acid () by a fatty acid hydroxylase (LFAH12), and (2) elongation via a β-ketoacyl-CoA synthase (KCS) to form the C20 backbone . This pathway diverges from castor’s ricinoleic acid synthesis, as Physaria enzymes exhibit dual hydroxylase-desaturase activity, enabling concurrent modification of acyl chains during elongation .
Key Enzymatic Steps:
-
Hydroxylation:
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Elongation:
Metabolomic studies reveal that lesquerolic acid accumulation peaks at 24 days post-anthesis (DPA) in developing embryos, constituting 60% (w/w) of total fatty acids . This temporal regulation correlates with the shift from protein synthesis to lipid storage, orchestrated by transcriptional upregulation of LFAH12 and KCS genes .
Botanical Sources and Genetic Variability
Lesquerella fendleri and Physaria pallida are the primary commercial sources, with seed oil content ranging from 25–35% and lesquerolic acid constituting 50–70% of total fatty acids . Germplasm evaluations of 28 Lesquerella and 15 Physaria species identified accessions with lesquerolic acid concentrations exceeding 60%, highlighting untapped genetic diversity .
Table 2: Lesquerolic Acid Content in Select Brassicaceae Species
| Species | Lesquerolic Acid (%) | Seed Oil Content (%) | Source |
|---|---|---|---|
| Lesquerella fendleri | 54.5–74.0 | 25–32 | |
| Physaria pallida | 58.2–62.4 | 28–35 | |
| Lesquerella gordonii | 48.7–55.3 | 22–27 |
Industrial Applications and Derivatives
Lesquerolic acid’s bifunctional hydroxyl and carboxylic acid groups enable its use in synthesizing esters, epoxides, and polymers. Key applications include:
Lubricants and Greases
Methyl lesquerolate, synthesized via esterification, demonstrates superior lubricity (≈85 μm scar width in Four-Ball tests) and thermal stability (>200°C), outperforming mineral oil-based formulations .
Biofuels and Surfactants
Epoxidized lesquerolic acid enhances biodiesel oxidative stability, reducing peroxide formation by 40% compared to conventional feedstocks . Sulfonated derivatives serve as low-foaming surfactants in detergents, with critical micelle concentrations (CMC) of 0.1–0.5 mM .
Polymers and Coatings
Acrylated lesquerella oil, when UV-cured, forms coatings with pencil hardness of 3H–4H and adhesion ratings of 4B–5B, rivaling petroleum-based acrylates .
Table 3: Performance Metrics of Lesquerolic Acid-Derived Products
| Application | Metric | Value | Source |
|---|---|---|---|
| Lubricants | Wear scar diameter (μm) | 85 | |
| Biofuels | Oxidation stability (h) | 12.5 (vs. 7.2) | |
| Coatings | Pencil hardness | 3H–4H |
Current Research and Future Directions
Recent efforts focus on metabolic engineering to bypass elongation bottlenecks. Heterologous expression of Physaria KCS in Arabidopsis increased HFA content by 30%, though yields remain suboptimal . CRISPR-Cas9 editing of LFAH12 promoters in Lesquerella aims to enhance hydroxylase activity, potentially elevating lesquerolic acid to 75% .
Agricultural trials in arid regions demonstrate Physaria fendleri’s viability with yields of 1,200–1,500 kg/ha, incentivizing commercialization . Collaborative initiatives between USDA and academic institutions target 2028 for full-scale production, aiming to displace 20% of castor oil imports .
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